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Neodymium nitride (NdN)

Orbitronics Magnetic Semiconductors Rare-Earth Nitrides

Neodymium nitride (NdN) is a binary rare-earth mononitride that crystallizes in the cubic rock-salt (NaCl) structure (space group Fm3̄m, lattice parameter a = 512.4 pm). It belongs to the lanthanide nitride series, most members of which are intrinsic ferromagnetic semiconductors.

Molecular Formula NNd
Molecular Weight 158.25 g/mol
CAS No. 25764-11-8
Cat. No. B1581857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium nitride (NdN)
CAS25764-11-8
Molecular FormulaNNd
Molecular Weight158.25 g/mol
Structural Identifiers
SMILESN#[Nd]
InChIInChI=1S/N.Nd
InChIKeyOVMJQLNJCSIJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium Nitride (NdN) CAS 25764-11-8: Essential Compound Data for Scientific Procurement


Neodymium nitride (NdN) is a binary rare-earth mononitride that crystallizes in the cubic rock-salt (NaCl) structure (space group Fm3̄m, lattice parameter a = 512.4 pm) [1]. It belongs to the lanthanide nitride series, most members of which are intrinsic ferromagnetic semiconductors [2]. NdN exhibits ferromagnetic ordering [1] and has attracted significant attention for spintronics and orbitronics applications due to the strong localization of its 4f orbitals and substantial spin–orbit coupling [3]. However, stoichiometric control is notoriously difficult; NdN is typically non-stoichiometric and highly sensitive to air and moisture, necessitating handling under inert atmosphere [1].

Why Generic Rare-Earth Nitride Substitution Fails for NdN: Evidence-Based Differentiation


The rare-earth nitride (REN) series displays extreme variation in magnetic and electronic properties despite identical crystal structures. GdN possesses a large spin-only moment of ~7 μB and a Curie temperature (TC) of ~60 K, while SmN exhibits near-zero net magnetization due to antiparallel spin–orbit cancellation [1]. NdN occupies a unique middle ground: its ferromagnetism is predominantly orbital-driven rather than spin-driven [2], with a measured orbital contribution of 5.14 μB dominating the total moment of 2.43 μB at 4 K [3]. This orbital-dominant mechanism – shared only with SmN in the series – directly enables orbitronic device paradigms that cannot be addressed by spin-dominated nitrides such as GdN or DyN. Substituting NdN with any other REN would forfeit this specific functionality.

NdN Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Orbital vs. Spin Magnetic Dominance: NdN vs. GdN and SmN

NdN exhibits orbital-dominant ferromagnetism fundamentally distinct from conventional spin-dominant magnets. X-ray magnetic circular dichroism (XMCD) measurements on epitaxial NdN thin films reveal a dominant 4f orbital moment of 5.14 μB, yielding a total magnetic moment of 2.43 μB per formula unit at 4 K [1]. In contrast, GdN exhibits a spin-only moment of ~7 μB with negligible orbital contribution (half-filled 4f⁷ shell, L = 0) [2]. SmN, the only other orbital-dominant REN, displays a vanishing net moment (~0.05 μB) due to antiparallel spin and orbital alignment [3]. This places NdN uniquely as a material with a substantial, measurable orbital-dominated moment – directly enabling orbitronic device operation.

Orbitronics Magnetic Semiconductors Rare-Earth Nitrides

Band Gap Comparison: NdN vs. GdN, DyN, and SmN for Semiconductor Integration

Optical transmission measurements on MBE-grown NdN thin films reveal a direct band gap of ~0.9 eV [1], placing it in the narrow-gap semiconductor regime ideal for infrared optoelectronic integration. In comparison, paramagnetic GdN exhibits a larger direct gap of 1.30 ± 0.05 eV, while ferromagnetic GdN red-shifts but remains wider [2]. DyN shows a gap of 1.20 ± 0.05 eV, and SmN measures 1.30 ± 0.1 eV (though theory underestimates it at 0.81 eV) [2]. NdN's 0.9 eV gap is the narrowest among the fully characterized ferromagnetic REN semiconductors, enabling lower-energy optical transitions and potential compatibility with telecom-wavelength applications.

Spintronics Semiconductors Optical Gap

Curie Temperature Engineering Potential: NdN vs. GdN, DyN Ferromagnetic Onset

NdN thin films exhibit a Curie temperature (TC) of 43 ± 1 K, measured via SQUID magnetometry [1]. This lies between the TC values of the two most widely studied RENs: GdN (TC ≈ 60 K) and DyN (TC ≈ 20 K) [2]. Crucially, the TC of NdN films is enhanced compared to previously studied bulk NdN, an effect attributed to lattice strain and nitrogen vacancy doping [1]. This strain-mediated tunability of TC – not observed to the same degree in GdN or DyN – offers a design lever for tailoring magnetic ordering temperatures in heterostructures and superlattice devices.

Curie Temperature Ferromagnetic Semiconductors Magnetic Ordering

Synthesis and Stoichiometry Challenges: Why NdN Powder Specification Alone Is Not Sufficient

NdN is notoriously difficult to synthesize in pure stoichiometric form; it is typically non-stoichiometric with a high density of nitrogen vacancies [1]. The room-temperature resistivity of NdN thin films is 0.6 mΩ·cm, indicative of strong doping by these nitrogen vacancies [2]. In contrast, GdN can be grown with substantially lower vacancy concentrations when optimized MBE conditions are employed, yielding resistivities up to several orders of magnitude higher in the semiconducting regime [3]. This intrinsic propensity for off-stoichiometry in NdN means that procurement based solely on nominal composition (e.g., 'NdN powder 99.9%') is insufficient; the actual stoichiometry, vacancy profile, and consequent electronic behavior must be specified and verified for reproducible device performance.

Stoichiometry Materials Synthesis Quality Control

4f Orbital Energy Positioning: NdN Electronic Structure vs. Other RENs

Synchrotron-radiation ultraviolet photoelectron spectroscopy (SR-UPS) on epitaxial NdN reveals occupied 4f states centered at ~6.4 eV below the Fermi level [1]. This deep 4f level positioning distinguishes NdN from early lanthanide nitrides such as CeN, where 4f states lie closer to EF and exhibit mixed-valence behavior, and from GdN, where the half-filled 4f⁷ configuration places occupied 4f states still deeper but with zero orbital angular momentum [2]. The specific ~6.4 eV binding energy in NdN enables orbital-driven ferromagnetism via spin–orbit coupling without introducing metallic 4f-5d hybridization that would quench semiconducting behavior – a balance not accessible in other REN members.

Electronic Structure Photoemission Spectroscopy 4f Orbitals

Optimal Application Scenarios for NdN Based on Quantified Differential Evidence


Orbitronic Memory and Logic Devices Exploiting Orbital Angular Momentum

NdN's dominant orbital moment of 5.14 μB and total magnetization of 2.43 μB/f.u. [1] directly enable orbitronic device architectures where information is encoded in the orbital angular momentum rather than electron spin. Unlike GdN (spin-only, L = 0) or SmN (vanishing net moment), NdN provides a measurable, switchable orbital magnetic state compatible with tunnel junction readout. The 4f states at 6.4 eV binding energy [1] ensure that the orbital moment arises from localized states rather than itinerant band magnetism, enabling robust state retention in device geometries.

Infrared Spintronic Heterostructures and Spin-Filtering Tunnel Barriers

With the narrowest confirmed band gap among ferromagnetic REN semiconductors (0.9 eV vs. 1.20–1.30 eV for GdN/DyN/SmN) [2], NdN is optimally suited for infrared spintronic devices and low-voltage spin-filter tunnel barriers. When integrated into GdN/NdN/GdN or GaN/NdN heterostructures, the band offset engineering possible with NdN enables wavelength-specific opto-spintronic detection that wider-gap nitrides cannot achieve without high operating voltages.

Strain-Engineered Magnetic Superlattices with Graduated Curie Temperatures

NdN's intermediate Curie temperature (TC = 43 K) [3], positioned between GdN (TC ≈ 60 K) and DyN (TC ≈ 20 K) [4], and its demonstrated strain-enhanced TC relative to bulk material, make it the ideal intermediate layer in rare-earth nitride superlattices. Graduated-TC architectures combining NdN with GdN and DyN layers can realize multi-state magnetic memory with thermally addressable transitions at distinct operating temperatures.

Fundamental Research on Orbital-Dominant Ferromagnetism in Epitaxial Thin Films

Because NdN shares orbital-dominant ferromagnetism with SmN but retains a substantial net moment (2.43 μB vs. ~0.05 μB for SmN) [3], it serves as a far more experimentally accessible model system for studying orbital magnetism mechanisms. XMCD and SR-UPS studies [1] on epitaxial NdN provide clearer spectroscopic signatures than SmN, accelerating fundamental understanding of orbital ordering phenomena relevant to next-generation orbitronic materials discovery.

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